Gemfibrozil 1-O-beta-Glucuronide is a significant metabolite of the antihyperlipidemic drug gemfibrozil. This compound is primarily formed through the process of glucuronidation, which is a key metabolic pathway for many drugs. Gemfibrozil itself is used to manage lipid levels in patients with hyperlipidemia, and its glucuronide form has been identified as a potent inhibitor of the cytochrome P450 enzyme CYP2C8, which plays a crucial role in drug metabolism.
Gemfibrozil 1-O-beta-Glucuronide is derived from gemfibrozil, which is administered orally and undergoes metabolic conversion in the liver. The formation of this glucuronide metabolite involves several UDP-glucuronosyltransferase enzymes, particularly UGT2B7, UGT1A1, UGT1A3, UGT1A9, UGT2B4, and UGT2B17 .
The synthesis of gemfibrozil 1-O-beta-Glucuronide typically occurs via enzymatic pathways involving UDP-glucuronosyltransferases. The glucuronidation process enhances the solubility of gemfibrozil, facilitating its excretion from the body.
The reaction conditions often involve incubating gemfibrozil with UDP-glucuronic acid in the presence of liver microsomes at physiological pH and temperature to promote optimal enzyme activity.
Gemfibrozil 1-O-beta-Glucuronide features a complex structure that includes a phenoxy group derived from gemfibrozil linked to a glucuronic acid moiety. The presence of multiple hydroxyl groups enhances its solubility and reactivity.
Gemfibrozil 1-O-beta-Glucuronide participates in various biochemical reactions primarily as an inhibitor of CYP2C8.
The mechanism of action involves the formation of a reactive intermediate that modifies the enzyme's active site, thereby hindering substrate access and altering drug metabolism.
Gemfibrozil 1-O-beta-Glucuronide exerts its pharmacological effects primarily through inhibition of CYP2C8.
Upon administration of gemfibrozil, it is metabolized to its glucuronide form, which then interacts with CYP2C8. This interaction leads to:
The inhibitory potency (IC50) of gemfibrozil 1-O-beta-Glucuronide against CYP2C8 has been reported at approximately 4.07 μM .
Relevant analyses include spectroscopic methods such as nuclear magnetic resonance and mass spectrometry for structural elucidation .
Gemfibrozil 1-O-beta-Glucuronide is primarily utilized in pharmacological research due to its role as a metabolic inhibitor.
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: 290308-51-9